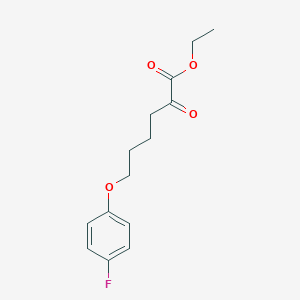

Ethyl 6-(4-fluorophenoxy)-2-oxohexanoate

Description

Ethyl 6-(4-fluorophenoxy)-2-oxohexanoate is an organic compound characterized by a hexanoate backbone with a 2-oxo (keto) group at position 2 and a 4-fluorophenoxy substituent at position 4. The ethyl ester moiety enhances its lipophilicity, which is critical for bioavailability in pharmaceutical applications.

The 4-fluorophenoxy group introduces electronic and steric effects that influence reactivity and biological interactions. Fluorine’s electronegativity can enhance metabolic stability and binding affinity to target receptors, making such derivatives candidates for drug development .

Properties

IUPAC Name |

ethyl 6-(4-fluorophenoxy)-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-2-18-14(17)13(16)5-3-4-10-19-12-8-6-11(15)7-9-12/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPFOKJKUXGNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)CCCCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 6-(4-fluorophenoxy)-2-oxohexanoate” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions for this compound are detailed in various patents and scientific literature. For instance, one method involves the use of specific catalysts and reagents under controlled temperature and pressure conditions to achieve the desired chemical transformation .

Industrial Production Methods

Industrial production of “this compound” typically involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

“Ethyl 6-(4-fluorophenoxy)-2-oxohexanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

“Ethyl 6-(4-fluorophenoxy)-2-oxohexanoate” has a wide range of scientific research applications across various fields:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry: It is utilized in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of “Ethyl 6-(4-fluorophenoxy)-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

- Structural Differences: The oxo group is at position 6 instead of position 2, and the substituent is a 4-chloro-2-fluorophenyl group rather than 4-fluorophenoxy.

- Impact: Electronic Effects: Chlorine’s higher electronegativity and larger atomic radius compared to oxygen in the phenoxy group may increase steric hindrance and alter electronic distribution. Applications: Similar to the target compound, this derivative is used as a pharmaceutical intermediate, but its distinct substitution pattern may favor different biological targets .

Ethyl 2-oxohexanoate

- Structural Differences: Lacks the 4-fluorophenoxy group entirely.

- Impact: Lipophilicity: The absence of the aromatic substituent reduces lipophilicity, limiting membrane permeability. Reactivity: The 2-oxo group remains reactive, but without the fluorophenoxy moiety, the compound is less likely to exhibit targeted bioactivity. Applications: Primarily used as a synthetic intermediate rather than a bioactive molecule .

Cyclohexenone Derivatives (e.g., Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate)

- Structural Differences: Incorporates a cyclohexene ring and furan group, unlike the linear hexanoate backbone of the target compound.

- Bioactivity: Demonstrated anticonvulsant, anti-inflammatory, and antitumor effects due to combined electronic (ethoxy, furan) and steric (cyclohexene) features . Synthesis: Prepared via Claisen-Schmidt condensation, highlighting shared synthetic routes with linear analogs .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate

- Structural Differences : Features a dimethoxyphenyl group and acetate ester, differing in substitution pattern and backbone.

- Impact: Solubility: Methoxy groups improve water solubility but may reduce bioavailability compared to lipophilic phenoxy groups. Electronic Effects: Fluorine’s position and methoxy substituents create a distinct electronic environment, influencing receptor interactions .

Key Research Findings

- Substituent Effects: Fluorine and phenoxy groups enhance metabolic stability and receptor binding, while chlorine or methoxy groups alter electronic and steric profiles .

- Oxo Position : 2-oxo derivatives exhibit higher reactivity in ketone-mediated reactions (e.g., nucleophilic additions) compared to 6-oxo isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.